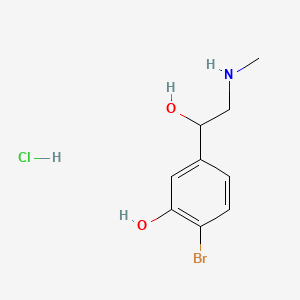

rac 4-Bromo Phenylephrine Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of rac 4-Bromo Phenylephrine Hydrochloride typically involves the bromination of phenylephrine. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, followed by purification steps to isolate the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process includes steps such as reaction optimization, purification, and quality control to meet industrial standards .

Análisis De Reacciones Químicas

Types of Reactions: rac 4-Bromo Phenylephrine Hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can convert it back to phenylephrine or other derivatives.

Substitution: The bromine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylephrine derivatives, while substitution reactions can produce various substituted phenylephrine compounds .

Aplicaciones Científicas De Investigación

rac 4-Bromo Phenylephrine Hydrochloride has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

Biology: Employed in studies involving adrenergic receptors and their signaling pathways.

Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.

Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.

Mecanismo De Acción

The mechanism of action of rac 4-Bromo Phenylephrine Hydrochloride involves its interaction with alpha-1 adrenergic receptors. It acts as an agonist, leading to vasoconstriction and increased blood pressure. The molecular targets include adrenergic receptors, and the pathways involved are related to the adrenergic signaling cascade .

Comparación Con Compuestos Similares

Phenylephrine Hydrochloride: A well-known alpha-1 adrenergic agonist used in decongestants and vasopressors.

4-Bromo Phenylephrine: Similar in structure but without the hydrochloride salt form.

Uniqueness: rac 4-Bromo Phenylephrine Hydrochloride is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Actividad Biológica

Rac 4-Bromo Phenylephrine Hydrochloride is a derivative of phenylephrine, which is primarily recognized as an alpha-1 adrenergic receptor agonist. This compound is utilized in various pharmaceutical applications, particularly in treating nasal congestion and hypotension. The biological activity of this compound is essential for understanding its therapeutic potential and safety profile.

This compound exerts its effects predominantly through the activation of alpha-1 adrenergic receptors. This action leads to:

- Vasoconstriction : The compound induces constriction of blood vessels, which can elevate blood pressure.

- Mydriasis : It causes dilation of the pupils when administered ophthalmically.

- Nasal Decongestion : By constricting nasal blood vessels, it alleviates congestion.

The pharmacodynamics of phenylephrine, including its selectivity for alpha-1 receptors over beta receptors, supports its use in clinical settings for managing conditions like hypotension and nasal congestion .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Approximately 38% bioavailability when taken orally.

- Volume of Distribution : Estimated at 340 L, indicating extensive distribution in body tissues.

- Protein Binding : High protein binding (95%), which may influence its efficacy and safety.

- Metabolism : Primarily metabolized in the liver and intestines through oxidative deamination and conjugation pathways .

Efficacy Studies

Recent studies have raised questions about the efficacy of phenylephrine formulations, including this compound. Notably:

-

Randomized Controlled Trials :

- A study involving 575 participants found no significant difference between Rac 4-Bromo Phenylephrine and placebo in alleviating nasal congestion due to allergic rhinitis .

- Another trial indicated that doses up to 40 mg did not show improved outcomes compared to placebo, suggesting limited efficacy at commonly recommended dosages .

- Case Studies :

Safety Profile

The safety profile of this compound is characterized by:

- Common Adverse Effects : Headaches, hypertension, and reflex bradycardia due to increased blood pressure.

- Serious Risks : Potential for severe cardiovascular events, particularly in patients with pre-existing conditions or those using high doses over extended periods .

Comparative Analysis

The following table summarizes key characteristics and findings related to this compound compared to standard phenylephrine formulations:

| Feature | Rac 4-Bromo Phenylephrine | Standard Phenylephrine |

|---|---|---|

| Mechanism of Action | Alpha-1 adrenergic agonist | Alpha-1 adrenergic agonist |

| Bioavailability | ~38% | ~38% |

| Common Uses | Nasal decongestion | Nasal decongestion, hypotension |

| Efficacy in Allergic Rhinitis | Limited | Limited |

| Common Side Effects | Headaches, hypertension | Headaches, hypertension |

| Serious Risks | Cardiovascular events | Cardiovascular events |

Propiedades

IUPAC Name |

2-bromo-5-[1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2.ClH/c1-11-5-9(13)6-2-3-7(10)8(12)4-6;/h2-4,9,11-13H,5H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOSYYRQYGQXWJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=C(C=C1)Br)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.